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Abstract

Brecanavir (GW640385), a tyrosyl-based arylsulfonamide, emerged as a highly potent,
second-generation HIV-1 protease inhibitor.[1] Its development, a collaborative effort between
GlaxoSmithKline and Vertex Pharmaceuticals, was ultimately discontinued in December 2006
due to challenges related to its formulation.[2][3] Despite its discontinuation for clinical use,
Brecanavir remains a subject of scientific interest due to its remarkable in vitro potency against
both wild-type and protease inhibitor-resistant strains of HIV-1. This document provides a
comprehensive technical guide to the chemical structure, properties, and reported experimental
methodologies related to Brecanavir.

Chemical Structure and Properties

Brecanavir is a non-peptidic small molecule with a complex and highly specific chemical
architecture designed for optimal binding to the active site of the HIV-1 protease.

IUPAC Name: [(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[1,3-
benzodioxol-5-ylsulfonyl(2-methylpropyl)amino]-3-hydroxy-1-[4-[(2-methyl-1,3-thiazol-4-
yl)methoxy]phenyl]butan-2-yljcarbamate[1]

SMILES:CC1=NC(COC2=CC=C(C--INVALID-LINK--=0)--INVALID-LINK--CN(S(=0)
(C5=CC=C6C(0OC0O6)=C5)=0)CC(C)C)C=C2)=CS1[4]
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Physicochemical Properties

A summary of the key physicochemical properties of Brecanavir is presented in Table 1. These
properties are crucial for understanding its absorption, distribution, metabolism, and excretion
(ADME) profile.

Property Value Source
Molecular Formula C33H41N3010S2 [1114]
Molecular Weight 703.82 g/mol [1114]
Appearance White to off-white solid [4]
Melting Point Not reported

Water Solubility (predicted) 0.0177 mg/mL DrugBank
logP (predicted) 3.7 DrugBank
pKa (strongest acidic) 13.18 DrugBank
pKa (strongest basic) 2.6 DrugBank

Solubility and Storage

Solvent Solubility Notes Source
17.6 mg/mL (25.01 Requires sonication

DMSO _ [4]
mM) and warming.

-20°C, protect from

Storage (Solid) light, stored under [4]
nitrogen
) -80°C for 6 months; Protect from light,
Storage (in Solvent) i [4]
-20°C for 1 month stored under nitrogen.

Mechanism of Action: Inhibition of HIV-1 Protease
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Brecanavir functions as a competitive inhibitor of the HIV-1 aspartyl protease, an enzyme
critical for the viral life cycle. The HIV-1 protease is responsible for cleaving newly synthesized
Gag and Gag-Pol polyproteins into mature, functional viral proteins and enzymes. Inhibition of
this process results in the production of immature, non-infectious virions.

The mechanism involves the high-affinity binding of Brecanavir to the active site of the
protease dimer, mimicking the transition state of the natural substrate. This binding is
characterized by a network of hydrogen bonds and hydrophobic interactions with key amino
acid residues in the active site.

HIV Life Cycle

Click to download full resolution via product page

Caption: Mechanism of Action of Brecanavir on the HIV-1 Life Cycle.

Experimental Protocols
Synthesis of Brecanavir (GW640385)

A detailed, publicly available, step-by-step synthesis protocol for Brecanavir is not readily
found in the scientific literature, which is common for compounds developed within the
pharmaceutical industry. However, a publication detailing the synthesis of highly deuterated
analogs of Brecanavir provides significant insights into the potential synthetic route. The
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synthesis is complex, involving multiple steps to construct the core structure and introduce the
various functional groups. Researchers interested in the synthesis should refer to the work by
Velthuisen et al. (2013) in the European Journal of Medicinal Chemistry for foundational
methodologies.

In Vitro Antiviral Activity Assay (MT-4 Cell Assay)

The following is a generalized protocol for determining the in vitro antiviral efficacy of
Brecanavir based on published studies.

Objective: To determine the 50% effective concentration (EC50) of Brecanavir required to
inhibit HIV-1 replication in a cell-based assay.

Materials:

MT-4 cells (a human T-cell leukemia cell line)
e HIV-1 viral stock (e.g., strain 11IB or HXB2)
o Brecanavir (GW640385) stock solution (in DMSO)

e RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and
streptomycin

e 96-well microtiter plates

o MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-
tetrazolium) reagent

Microplate reader
Procedure:

e Cell Preparation: Culture MT-4 cells in RPMI 1640 medium. On the day of the assay, harvest
exponentially growing cells and adjust the cell density.

e Compound Dilution: Prepare serial dilutions of Brecanavir in culture medium in a 96-well
plate. Include a "no drug" control (virus control) and a "no virus" control (cell control).
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« Infection: Add a predetermined amount of HIV-1 viral stock to the wells containing the diluted
compound and to the virus control wells. Do not add virus to the cell control wells.

 Incubation: Incubate the plates for 5-7 days at 37°C in a humidified atmosphere with 5%
CO2 to allow for viral replication and the induction of cytopathic effects.

o Cell Viability Measurement:
o Add MTS reagent to each well.

o Incubate for 1-4 hours at 37°C. The viable cells will reduce the MTS to a formazan

product, resulting in a color change.
o Measure the absorbance at 490 nm using a microplate reader.
o Data Analysis:

o Calculate the percentage of cell viability for each drug concentration relative to the cell and
virus controls.

o The EC50 value is determined by plotting the percentage of inhibition against the drug
concentration and fitting the data to a sigmoidal dose-response curve.
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Caption: Experimental Workflow for the In Vitro Antiviral Assay.
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Pharmacokinetic Studies in Animal Models

Detailed protocols for the in vivo pharmacokinetic studies of Brecanavir are not extensively
published. However, standard procedures for evaluating the pharmacokinetics of HIV protease
inhibitors in animal models (e.g., rats, dogs) typically involve the following steps:

e Animal Dosing: Administration of Brecanavir to the animal model via the desired route (e.g.,
oral gavage, intravenous injection).

e Blood Sampling: Collection of blood samples at multiple time points post-dosing.
e Plasma Preparation: Separation of plasma from the blood samples.

» Drug Concentration Analysis: Quantification of Brecanavir concentrations in the plasma
samples using a validated analytical method, such as liquid chromatography-mass
spectrometry (LC-MS).

o Pharmacokinetic Parameter Calculation: Determination of key pharmacokinetic parameters,
including:

o Maximum plasma concentration (Cmax)

o Time to reach maximum plasma concentration (Tmax)
o Area under the plasma concentration-time curve (AUC)
o Elimination half-life (t1/2)

o Clearance (CL)

o Volume of distribution (Vd)

In Vitro Efficacy and Resistance Profile

Brecanavir demonstrated exceptional potency in in vitro assays, with EC50 values in the sub-
nanomolar to low nanomolar range against wild-type HIV-1.[1] A key advantage of Brecanavir
was its activity against a broad panel of HIV-1 isolates that were resistant to other protease
inhibitors.
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Parameter Value Cell Line Virus Strain Source
EC50 (Wild-

0.2-0.53nM MT-4 HIV-1 1lIB, HXB2 [1]
Type)

5.2-fold increase
in EC50 in 40% MT-4 HIV-1 HXB2

human serum

Protein Binding
Shift

Conclusion

Brecanavir (GW640385) represents a significant achievement in structure-based drug design,
resulting in an HIV-1 protease inhibitor with outstanding in vitro potency and a favorable
resistance profile. While formulation challenges ultimately halted its clinical development, the
extensive preclinical data and the chemical scaffold of Brecanavir continue to be of high value
to researchers in the field of antiretroviral drug discovery. The information presented in this
technical guide provides a detailed resource for understanding the chemical, biological, and
experimental aspects of this potent antiviral compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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